molecular formula C6H2BrClFNO2 B1443954 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene CAS No. 1435806-75-9

5-Bromo-1-chloro-2-fluoro-3-nitrobenzene

Cat. No.: B1443954
CAS No.: 1435806-75-9
M. Wt: 254.44 g/mol
InChI Key: PNEWAZPHMNCPPO-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-2-fluoro-3-nitrobenzene is an organic compound with the molecular formula C6H2BrClFNO2. It is a solid at room temperature and typically appears as white to light yellow crystals . This compound is a nitroaromatic compound, which means it contains a nitro group (-NO2) attached to an aromatic ring. Nitroaromatic compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene can be achieved through multi-step organic synthesis routes. One common method involves the functionalization of nitrobenzene derivatives. The process typically includes halogenation reactions to introduce bromine, chlorine, and fluorine atoms into the aromatic ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-Bromo-1-chloro-2-fluoro-3-nitrobenzene undergoes various chemical reactions, including:

Scientific Research Applications

5-Bromo-1-chloro-2-fluoro-3-nitrobenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, activates the aromatic ring towards electrophilic attack. This results in the formation of a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final products .

Comparison with Similar Compounds

5-Bromo-1-chloro-2-fluoro-3-nitrobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of substituents, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

5-bromo-1-chloro-2-fluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEWAZPHMNCPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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